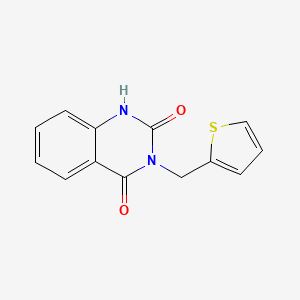

3-(thiophen-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-(thiophen-2-ylmethyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRFBEWPOHGUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-ylmethyl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of o-aminobenzamides with thiols. One efficient method is a one-pot intermolecular annulation reaction, which is transition metal and external oxidant-free, making it environmentally friendly . The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-2-ylmethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the quinazoline core.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-(thiophen-2-ylmethyl)quinazoline-2,4(1H,3H)-dione typically involves a multi-step process that may include the formation of intermediates through reactions with thiourea or other nucleophiles. The structural characteristics of this compound allow for modifications that can enhance its biological activity. For instance, derivatives can be synthesized by varying substituents at different positions on the quinazoline ring to optimize activity against specific targets.

Biological Activities

1. Antimicrobial Activity

Recent studies have identified quinazoline derivatives as promising candidates for antimicrobial agents. The compound this compound has been evaluated for its efficacy against various bacterial strains.

- Mechanism of Action : The compound acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This mechanism is crucial in combating bacterial resistance to existing antibiotics .

- Efficacy : In comparative studies, certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from quinazoline showed inhibition zones comparable to standard antibiotics like ampicillin .

2. Anticancer Activity

The anticancer potential of this compound has also been investigated.

- Cytotoxicity Studies : Various derivatives have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). These compounds were found to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of key signaling pathways like EGFR and VEGFR .

- Case Studies : In one study, a derivative was shown to have an IC50 value in the low micromolar range against MCF-7 cells, indicating potent anticancer activity .

Comparative Analysis of Biological Activities

| Activity Type | Target Organism/Cell Line | Efficacy | Mechanism |

|---|---|---|---|

| Antibacterial | Gram-positive & Gram-negative | Moderate to high inhibition zones | Inhibition of DNA gyrase and topoisomerase IV |

| Anticancer | MCF-7 (breast cancer) | IC50 ~5.70–8.10 µM | Induction of apoptosis via EGFR/VEGFR modulation |

| Antifungal | Candida albicans | Moderate activity | Not specified |

Mechanism of Action

The mechanism of action of 3-(thiophen-2-ylmethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of quinazoline-2,4-dione derivatives are highly influenced by substituents at the 3-position. Key analogs include:

Key Observations :

- Thiophene vs.

- Hydrophobic vs. Polar Substituents : Bulky hydrophobic groups (e.g., cyclohexyl) enhance enzyme inhibition, while polar groups (e.g., hydroxyethyl) improve solubility.

Anticancer Activity

- Dual c-Met/VEGFR-2 Inhibitors : Derivatives like 4b and 4e (3-substituted quinazoline-2,4-diones) exhibit dual kinase inhibition, with binding modes mimicking cabozantinib. Compound 4b interacts with Asp1222 (c-Met) and Asp1046 (VEGFR-2), critical for antitumor activity.

- Comparison : The thiophene-methyl group may enhance interactions with kinase hydrophobic pockets, similar to phenylsulfonyl groups in chymase inhibitors.

Antidiabetic Activity

- 3-Propyl and 3-Cyclohexyl Derivatives : These inhibit alpha-amylase and alpha-glucosidase, key enzymes in carbohydrate metabolism. Molecular docking studies suggest interactions with enzyme active sites.

Enzyme Inhibition

- Chymase Inhibitors: 3-Phenylsulfonyl derivatives (e.g., compound 4) achieve IC₅₀ values in the nanomolar range by targeting hydrophobic pockets and oxyanion holes.

Physicochemical and Pharmacokinetic Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(thiophen-2-ylmethyl)quinazoline-2,4(1H,3H)-dione, and how are yields optimized?

- Methodology : The compound is typically synthesized from anthranilic acid via alkylation and cyclization. For example, alkylation of anthranilic acid with thiophen-2-ylmethyl halides forms intermediates, followed by cyclization using reagents like urea or phosgene analogs . Yield optimization involves controlling reaction temperature (e.g., 80–100°C for cyclization) and purification via recrystallization or column chromatography. NMR and MS are critical for confirming structural integrity .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are essential?

- Methodology : Nuclear Magnetic Resonance (¹H and ¹³C NMR) identifies proton and carbon environments, confirming the thiophene and quinazoline-dione moieties. Mass spectrometry (MS) determines molecular weight and fragmentation patterns. X-ray crystallography, as used for analogous quinazoline-diones, resolves stereochemical details .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

- Methodology : Solubility is assessed in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane). Stability studies under varying pH (1–12) and temperatures (25–60°C) guide storage conditions. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate decomposition points and phase transitions .

Advanced Research Questions

Q. How do substituents on the thiophene or quinazoline-dione core influence biological activity, and how are structure-activity relationships (SAR) validated?

- Methodology : Substituent effects are tested via systematic synthesis of analogs (e.g., halogenation at thiophene or quinazoline positions). Biological assays (e.g., MIC for antimicrobial activity, IC₅₀ for anticancer potency) quantify activity. Computational modeling (e.g., molecular docking with bacterial gyrase or kinase targets) validates SAR .

Q. What catalytic systems improve the sustainability of synthesizing this compound, and how do reaction conditions affect scalability?

- Methodology : Heterogeneous catalysts like amine-functionalized MCM-41 in aqueous media enhance eco-friendly synthesis. For example, DEA (diethanolamine)-catalyzed reactions achieve >90% yield under mild conditions (50°C, 12 h). Scalability requires optimizing solvent volume, catalyst recycling, and continuous flow reactors .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodology : Contradictions arise from assay variability (e.g., cell line differences, incubation times). Standardized protocols (e.g., MTT assay at 48 h, triplicate runs) and orthogonal assays (e.g., Western blot for target inhibition) improve reproducibility. Meta-analysis of substituent electronic effects (e.g., electron-withdrawing groups reducing membrane permeability) clarifies discrepancies .

Q. What in silico strategies are used to predict pharmacokinetic properties and optimize bioavailability?

- Methodology : Tools like SwissADME predict logP, topological polar surface area (TPSA), and gastrointestinal absorption. Molecular dynamics simulations assess blood-brain barrier penetration. For instance, reducing TPSA < 80 Ų enhances oral bioavailability in quinazoline-dione derivatives .

Q. How does the compound interact with enzymatic targets (e.g., dihydroorotate dehydrogenase or DNA topoisomerases), and what binding metrics are critical?

- Methodology : Isothermal titration calorimetry (ITC) measures binding affinity (Kd), while enzyme inhibition assays (e.g., NADH oxidation for dihydroorotate dehydrogenase) determine IC₅₀. X-ray co-crystallography of the compound with bacterial gyrase reveals hydrogen bonding with Asp73 and hydrophobic interactions with Ile78 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.